molecular formula C3H8N2O B1330713 2-Aminopropanamide CAS No. 4726-84-5

2-Aminopropanamide

Cat. No. B1330713
CAS RN: 4726-84-5
M. Wt: 88.11 g/mol
InChI Key: HQMLIDZJXVVKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopropanamide is a chemical compound that is related to various research areas, including immunosuppressive drug development, synthetic chemistry, and the study of biological activities. It is structurally related to compounds that have been synthesized and evaluated for their potential in medical applications, such as organ transplantation immunosuppression , and as precursors in the Maillard reaction relevant to food safety .

Synthesis Analysis

The synthesis of 2-aminopropanamide derivatives and related compounds has been explored in several studies. A series of 2-substituted 2-aminopropane-1,3-diols was synthesized, with variations in the alkyl side chain affecting the immunosuppressive activity . Another study described a convenient route to synthesize 2-aminopropane-1,2,3-tricarboxylic acid, which involved cyclization of hippuric acid followed by treatment with methyl bromoacetate and hydrolysis . Microwave-assisted ring opening of epoxides has been used as a general route to synthesize 1-aminopropan-2-ols, which showed anti-malaria activities . Additionally, a one-pot synthesis method was developed for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives .

Molecular Structure Analysis

The molecular structure of 2-aminopropanamide and its derivatives is crucial for their biological activity. The absolute configuration at the quaternary carbon atom, for example, affects the immunosuppressive activity of these compounds . The stereochemistry of the compounds is also important in the synthesis of enantiopure derivatives, as demonstrated in the one-pot synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives .

Chemical Reactions Analysis

2-Aminopropanamide derivatives participate in various chemical reactions that are significant for their biological activities. For instance, 3-aminopropanamide can reduce acrylamide formation in the Maillard reaction by forming adducts through Michael addition, which has implications for food safety . The reactivity of 2-bromopropanamides with different amines to yield various amide derivatives has also been explored, with the reaction conditions affecting the yield and enantiomeric excess of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopropanamide derivatives are influenced by their molecular structure and substituents. These properties are essential for the compounds' biological activities and their potential as pharmacophores. For example, the presence of a phenyl ring and the length of the alkyl side chain were found to be critical for the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols . The introduction of fluorine atoms and the protection and activation of the carboxylic acid group were key steps in the synthesis of trifluoro derivatives with potential biological activity .

Scientific Research Applications

  • Scientific Field: Food Safety
    • Application Summary : 2-Aminopropanamide is used in the determination of acrylamide levels in food . Acrylamide is a toxic compound that can form in food during high-temperature cooking. Accurate and robust methods for detecting and quantifying acrylamide are vital for food safety.
    • Methods of Application : A method has been developed that uses a modified QuEChERS extraction procedure with two clean-up options, dispersive SPE or Oasis MCX pass through SPE, prior to determination by LC-MS/MS .
    • Results or Outcomes : The method was found to be rapid, accurate, precise, and cost-effective for quantifying acrylamide in various food matrices, including potato chips, coffee, bread, and baby food . It also successfully separates potential interferences N-acetyl-β-alanine, 3-aminopropanamide, and lactamide from acrylamide .
  • 2-Aminopropanamide hydrochloride is a chemical compound with the CAS number 80222-96-4 . It’s often used in various chemical reactions and procedures in the laboratory .
  • The European Chemicals Agency (ECHA) provides a database with information about this substance, including its molecular formula, hazards, and regulatory processes .
  • Ambeed provides documentation and technical details about 2-Aminopropanamide hydrochloride, including NMR, HPLC, LC-MS, and UPLC .
  • 2-Aminopropanamide hydrochloride is a chemical compound with the CAS number 80222-96-4 . It’s often used in various chemical reactions and procedures in the laboratory .
  • The European Chemicals Agency (ECHA) provides a database with information about this substance, including its molecular formula, hazards, and regulatory processes .
  • Ambeed provides documentation and technical details about 2-Aminopropanamide hydrochloride, including NMR, HPLC, LC-MS, and UPLC .

Safety And Hazards

2-Aminopropanamide is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

properties

IUPAC Name

2-aminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLIDZJXVVKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325499, DTXSID10902420
Record name 2-aminopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopropanamide

CAS RN

4726-84-5
Record name Alaninamide, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alaninamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALANINAMIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A1TLN9SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The treatment of one solution at 6% of hydrochloride of α-aminopropionamide in water (pH included between 6.5 to 8.5) can be effected by a suspension of cells of strain A4 at 20 to 40 g of dry matter per liter. Quantitatively L-α-alanine (50%) and D-α-aminopropionamide (50%) is obtained. This amide D can either be hydrolized in D-α-alanine by action of strain R 312 (CBS 717.73) or racemized and recycled with a view to the preparation of L-α-alanine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopropanamide
Reactant of Route 2
2-Aminopropanamide
Reactant of Route 3
2-Aminopropanamide
Reactant of Route 4
2-Aminopropanamide
Reactant of Route 5
Reactant of Route 5
2-Aminopropanamide
Reactant of Route 6
2-Aminopropanamide

Citations

For This Compound
97
Citations
P Pevarello, A Bonsignori, C Caccia, R Amici… - Bioorganic & medicinal …, 1999 - Elsevier
… correlations between rat brain sodium channel site-2 affinity, ~ binding, and anticonvulsant activity in the MES test were examined for four selected leads in the 2-aminopropanamide …
Number of citations: 32 www.sciencedirect.com
W Du, JP Jewell, LS Lin, VJ Colandrea, JC Xiao… - Bioorganic & medicinal …, 2009 - Elsevier
Obesity is a chronic medical condition that is affecting large population throughout the world. CB1 as a target for treatment of obesity has been under intensive studies. Taranabant was …
Number of citations: 10 www.sciencedirect.com
J Demaison - Asymmetric Top Molecules. Part 2, 2011 - Springer
366 C3H8N2O 2-Aminopropanamide … 366 C3H8N2O 2-Aminopropanamide … 366 C3H8N2O 2-Aminopropanamide …
Number of citations: 2 link.springer.com
K Megumi, S Yokota, S Matsumoto, M Akazome - Tetrahedron Letters, 2013 - Elsevier
… Although the installation of trityl groups into (S)-2-aminopropanamide broke its inherent … Here we report that N,N′-ditrityl (S)-2-aminopropanamide crystals included several amides …
Number of citations: 14 www.sciencedirect.com
MW Attwa, AA Kadi… - Journal of separation …, 2020 - Wiley Online Library
… The DI then lost 2-(2-aminopropanamide) acetic acid, which initiated the formation of the … The DI then lost 2-(2-aminopropanamide) acetic acid, which initiated the formation of the …
M Akazome - … in Organic Crystal Chemistry: Comprehensive Reviews …, 2015 - Springer
… We examined whether N,N′-ditrityl (S)-2-aminopropanamide crystals did or did not include several amides. To obtain preliminary results, we tried with a micromole-scale crystallization …
Number of citations: 6 link.springer.com
SA Poulsen, DJ Young, RJ Quinn - Bioorganic & medicinal chemistry letters, 2001 - Elsevier
The synthesis of enantiomerically pure C-6 substituted pyrazolo[3,4-d]pyrimidines has been performed by aromatic nucleophilic substitution of 4-amino-6-chloro-1-phenylpyrazolo[3,4-d]…
Number of citations: 31 www.sciencedirect.com
CO Onindo, TY Sliva, T Kowalk-Jankowska… - Journal of the …, 1995 - pubs.rsc.org
… The data for 2aminopropanoic acid (m-alanine) and 2-aminopropanamide are also shown for comparison. The pyruvoylamino acid oximes have two protonation constants. The first, …
Number of citations: 35 pubs.rsc.org
G Verardo, N Toniutti, A Gorassini… - European journal of …, 1999 - Wiley Online Library
… [3] proved to be effective on phenylhydrazide 1a, yielding aniline and 2-aminopropanamide as … of 2-aminopropanamide (0.04g, 0.48mmol, 80%) identified by was stirred at 90C for 24 h …
LA Abouzeid, HI El-Subbagh - Future Journal of Pharmaceutical Sciences, 2015 - Elsevier
The synthesis and the antitumor potential of 2-substituted aminothiazole-4-carboxylate, structurally-related to the antitumor antibiotic netropsin (NT) were reported. However, the exact …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.